5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol
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Overview
Description
5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol is an organic compound that belongs to the class of benzooxazoles This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted benzooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol typically involves the following steps:
Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-methyl-benzooxazol-2-yl)-phenol
- 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol
- 5-Amino-2-(5-methyl-benzothiazol-2-yl)-phenol
Uniqueness
5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol is unique due to its specific substitution pattern on the benzooxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-4-3-9(15)7-12(10)17/h2-7,17H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNHSHBMAPCZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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